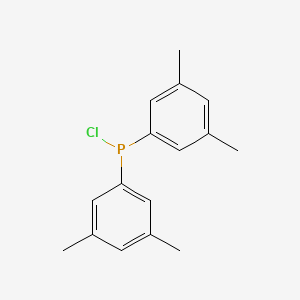
Bis(3,5-dimethylphenyl)chlorophosphine
Vue d'ensemble
Description
Bis(3,5-dimethylphenyl)chlorophosphine, also known as Chlorobis(3,5-dimethylphenyl)phosphine, is a chemical compound with the molecular formula C16H18ClP . It is used as a ligand suitable for various coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .
Molecular Structure Analysis
The molecular structure of Bis(3,5-dimethylphenyl)chlorophosphine can be represented by the SMILES stringCc1cc(C)cc(c1)P(C2=CC(C)=CC(C)=C2)Cl . The InChI representation is InChI=1S/C16H18ClP/c1-11-5-12(2)8-15(7-11)18(17)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 . The molecular weight of the compound is 276.74 g/mol . Chemical Reactions Analysis
As mentioned earlier, Bis(3,5-dimethylphenyl)chlorophosphine is used as a ligand in various coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .Physical And Chemical Properties Analysis
Bis(3,5-dimethylphenyl)chlorophosphine is a liquid at room temperature . It has a density of 1.102 g/mL at 25 °C . The refractive index (n20/D) is 1.606 . The compound has a complexity of 222 as computed by Cactvs 3.4.8.18 .Applications De Recherche Scientifique
Organic Synthesis
Bis(3,5-dimethylphenyl)chlorophosphine serves as a valuable ligand in organic synthesis. It facilitates various coupling reactions, including:
- Buchwald-Hartwig Cross Coupling : Enhances the formation of carbon-nitrogen bonds .
- Suzuki-Miyaura Coupling : Assists in the formation of carbon-carbon bonds between aryl and alkyl groups .
- Negishi Coupling : Used to couple alkylzinc compounds with aryl halides .
- Heck Reaction : Catalyzes the addition of aryl groups to alkenes .
Medicinal Chemistry
In medicinal chemistry, this chlorophosphine is used to develop new pharmaceuticals by aiding in the synthesis of complex molecules. Its role includes:
- Drug Discovery : Acts as a catalyst in the synthesis of biologically active molecules .
- Lead Optimization : Helps modify lead compounds to improve efficacy and reduce toxicity .
Materials Science
In materials science, Bis(3,5-dimethylphenyl)chlorophosphine is utilized in the development of new materials with enhanced properties:
- Polymer Chemistry : It can initiate polymerization reactions to create novel polymers with specific characteristics .
- Nanotechnology : Used in the synthesis of nanoparticles for various applications .
Catalysis Research
This compound is extensively used in catalysis research for:
- Asymmetric Catalysis : Enables the synthesis of chiral molecules, which are crucial in producing enantiomerically pure pharmaceuticals .
- Homogeneous Catalysis : Acts as a homogeneous catalyst, which can be easily separated from the reaction mixture .
Polymer Chemistry
Bis(3,5-dimethylphenyl)chlorophosphine has applications in polymer chemistry, where it is involved in:
- Catalyzing Polymerization : It can act as a catalyst in various polymerization processes to produce polymers with desired properties .
- Modifying Polymer Structures : Helps in altering the structure of polymers to enhance their functionality .
Environmental Applications
The compound’s role in environmental applications includes:
- Carbon Capture : It may be involved in research related to capturing carbon dioxide from the atmosphere to mitigate the effects of climate change .
- Green Chemistry : Utilized in developing environmentally benign synthesis pathways .
Analytical Chemistry
In analytical chemistry, it is used for:
- Spectroscopy : As a reagent in spectroscopic analysis to determine the structure of complex molecules .
- Chromatography : Helps in the separation of compounds in chromatographic techniques .
Advanced Research
Lastly, in advanced research, Bis(3,5-dimethylphenyl)chlorophosphine is used for:
Propriétés
IUPAC Name |
chloro-bis(3,5-dimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClP/c1-11-5-12(2)8-15(7-11)18(17)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEBDAANWYNQMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400511 | |
| Record name | BIS(3,5-DIMETHYLPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3,5-dimethylphenyl)chlorophosphine | |
CAS RN |
74289-57-9 | |
| Record name | BIS(3,5-DIMETHYLPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorobis(3,5-dimethylphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Bis(3,5-dimethylphenyl)chlorophosphine in the synthesis of xylBINAP?
A1: Bis(3,5-dimethylphenyl)chlorophosphine serves as a crucial starting material in the synthesis of xylBINAP []. The compound reacts with the bis-Grignard reagent derived from racemic 2,2′-dibromo-1,1′-binaphthalene to form racemic xylBINAPO oxide. This intermediate is then resolved and subsequently deoxygenated to yield enantiomerically pure xylBINAP.
Q2: Are there alternative synthetic routes to xylBINAP that utilize different phosphorus reagents?
A2: Yes, the research article highlights alternative synthetic strategies for xylBINAP that employ nickel-catalyzed coupling reactions []. Instead of Bis(3,5-dimethylphenyl)chlorophosphine, these methods utilize either Bis(3,5-dimethylphenyl)phosphine or Bis(3,5-dimethylphenyl)bromophosphine in conjunction with enantiomerically enriched binaphthyl 2,2′-ditriflate and zinc metal.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)


![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)




